S-(2-Oxopentadecyl)-coenzyme A
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Overview
Description
(S-(2-oxo)pentadecyl-CoA) is a synthetic analogue of myristoyl-CoA, a molecule involved in the post-translational modification of proteins. This compound is particularly significant in the study of N-myristoyltransferases, enzymes that catalyze the attachment of myristic acid to the N-terminal glycine of proteins. This modification is crucial for the proper functioning of various proteins involved in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
This process typically requires the use of specific reagents and conditions to ensure the stability and functionality of the compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(S-(2-oxo)pentadecyl-CoA) primarily undergoes reactions involving its role as an inhibitor of myristoyltransferase. It does not participate in typical oxidation, reduction, or substitution reactions due to its specific structure designed to mimic myristoyl-CoA .
Common Reagents and Conditions
The synthesis and reactions involving (S-(2-oxo)pentadecyl-CoA) typically require reagents that can introduce or modify functional groups without hydrolyzing the compound. Conditions must be carefully controlled to maintain the integrity of the methylene bridge and the overall structure of the molecule .
Major Products Formed
The primary product formed from reactions involving (S-(2-oxo)pentadecyl-CoA) is the inhibited form of myristoyltransferase. This inhibition is crucial for studying the enzyme’s function and potential therapeutic applications .
Scientific Research Applications
(S-(2-oxo)pentadecyl-CoA) has several scientific research applications:
Mechanism of Action
(S-(2-oxo)pentadecyl-CoA) exerts its effects by inhibiting N-myristoyltransferase. It binds to the enzyme’s active site, preventing the transfer of myristic acid to target proteins. This inhibition is due to the compound’s structural similarity to myristoyl-CoA, allowing it to compete effectively for the enzyme’s binding site .
Comparison with Similar Compounds
Similar Compounds
Myristoyl-CoA: The natural substrate for N-myristoyltransferase, involved in the myristoylation of proteins.
Acetyl-CoA: Another substrate for various enzymes, though with different functional roles compared to myristoyl-CoA.
S-acetonyl-CoA: A synthetic analogue similar to (S-(2-oxo)pentadecyl-CoA), used in studies of enzyme inhibition.
Uniqueness
(S-(2-oxo)pentadecyl-CoA) is unique due to its nonhydrolyzable nature, making it a potent inhibitor of myristoyltransferase.
Properties
CAS No. |
121124-66-1 |
---|---|
Molecular Formula |
C36H64N7O17P3S |
Molecular Weight |
991.9 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(2-oxopentadecylsulfanyl)ethylamino]propyl]amino]butyl] hydrogen phosphate |
InChI |
InChI=1S/C36H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-25(44)21-64-19-18-38-27(45)16-17-39-34(48)31(47)36(2,3)22-57-63(54,55)60-62(52,53)56-20-26-30(59-61(49,50)51)29(46)35(58-26)43-24-42-28-32(37)40-23-41-33(28)43/h23-24,26,29-31,35,46-47H,4-22H2,1-3H3,(H,38,45)(H,39,48)(H,52,53)(H,54,55)(H2,37,40,41)(H2,49,50,51)/t26-,29-,30-,31?,35-/m1/s1 |
InChI Key |
JKWHUJMJVNMKEF-DJEJIMQCSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Synonyms |
coenzyme A, S-(2-oxopentadecyl)- S-(2-oxopentadecyl)-CoA S-(2-oxopentadecyl)-coenzyme A S-(2-oxopentadecyl)-coenzyme A, tetralithium salt |
Origin of Product |
United States |
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